Bifunctional Hydrogen-Bond Donor/Acceptor Profile vs. Mono-Functional Analogs
The target compound possesses three hydrogen-bond donors (one OH, one NH₂) and four hydrogen-bond acceptors (three triazole N, one OH), making it a strong, tridentate H-bond participant. In contrast, 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol has only one donor (OH) and four acceptors, while 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine has two donors (NH₂) and three acceptors .
| Evidence Dimension | Hydrogen-bond donor/acceptor count (calculated from molecular structure) |
|---|---|
| Target Compound Data | HBD = 3, HBA = 4 |
| Comparator Or Baseline | 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol: HBD = 1, HBA = 4; 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine: HBD = 2, HBA = 3 |
| Quantified Difference | HBD difference vs. 1468804-53-6: +2; HBD difference vs. 959239-47-5: +1 |
| Conditions | Structural analysis based on molecular formula; HBD/HBA counts derived from standard functional-group rules. |
Why This Matters
Higher HBD count translates to stronger and more directional intermolecular interactions, which directly affects solubility, crystal engineering, and target binding in biological systems.
